molecular formula C6H5NO5S B604734 Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate

Cat. No.: B604734
M. Wt: 203.17 g/mol
InChI Key: SWWYFSVAMWJJTO-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR spectra (CDCl₃, 400 MHz) show characteristic signals:

  • Singlet at δ 11.2 ppm for the hydroxyl proton
  • Doublet at δ 8.45 ppm (J = 2.4 Hz) for the C5 proton adjacent to the nitro group
  • Quartet at δ 4.12 ppm for the methyl ester group

¹³C NMR reveals key resonances:

  • 168.5 ppm (ester carbonyl)
  • 152.3 ppm (C4 nitro-substituted carbon)
  • 140.1 ppm (C3 hydroxyl-bearing carbon)

Infrared (IR) and Raman Vibrational Assignments

Key IR absorptions (KBr, cm⁻¹):

  • 3250–3100 (O–H stretch)
  • 1725 (ester C=O)
  • 1532 and 1350 (asymmetric/symmetric NO₂)
  • 1265 (C–O ester)

Raman active modes include:

  • 1593 cm⁻¹ (C=C thiophene ring)
  • 1336 cm⁻¹ (NO₂ symmetric stretch)
  • 1084 cm⁻¹ (C–S vibration)

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

  • m/z 158 [M]⁺ (base peak)
  • m/z 141 [M–OH]⁺
  • m/z 113 [M–COOCH₃]⁺
  • m/z 76 [C₃H₂NOS]⁺

Tautomeric Equilibria and Resonance Stabilization Effects

The compound exhibits nitro-aci-nitro tautomerism, with the aci-nitro form stabilized by intramolecular hydrogen bonding (O–H···O–N=O). DFT calculations indicate the aci-nitro tautomer is 12–15 kcal/mol less stable than the nitro form under standard conditions. Resonance structures delocalize electron density through:

  • Conjugation between nitro group and thiophene π-system
  • Hydrogen-bond assisted charge transfer from hydroxyl to nitro group
  • Ester carbonyl participation in extended conjugation

Comparative Structural Analysis with Substituted Nitrothiophene Derivatives

Feature 3-Hydroxy-4-nitro 2-Nitro-4-carbonitrile 5-Methyl-3-nitro
Thiophene ring planarity 0.0049 Å RMSD 0.0062 Å RMSD 0.0057 Å RMSD
NO₂ bond length (N–O) 1.214–1.226 Å 1.219–1.231 Å 1.217–1.229 Å
C–S bond length 1.723 Å 1.718 Å 1.726 Å
Tautomeric stability 1:0.07 (aci:nitro) No tautomerism 1:0.12 (aci:nitro)

Substituent effects demonstrate:

  • Electron-withdrawing groups (nitro, cyano) increase ring planarity by 8–12% compared to alkyl substitutes
  • Hydroxyl groups enhance hydrogen bonding capacity by 40% versus methyl substitutes
  • Steric effects from ortho-substituents reduce conjugation efficiency by 15–20%

Properties

IUPAC Name

methyl 3-hydroxy-4-nitrothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c1-12-6(9)5-4(8)3(2-13-5)7(10)11/h2,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWWYFSVAMWJJTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CS1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanistic Insights

The nitration process requires precise control of temperature (typically 0–10°C) and pH to minimize side reactions such as over-nitration or ring oxidation. Concentrated nitric acid (HNO₃) or fuming nitric acid serves as the nitrating agent, often in dichloromethane (DCM) or chloroform as the solvent. The reaction proceeds via the generation of a nitronium ion (NO₂⁺), which attacks the electron-rich 4-position of the thiophene ring. The hydroxyl group at the 3-position acts as an activating ortho/para director, favoring nitro group placement at the 4-position.

Yield and Byproduct Management

Under optimized conditions, yields range from 70% to 85%. A common byproduct is the 5-nitro isomer, which forms in 8–20% of cases due to competing para-directing effects of the carboxylate group. Chromatographic separation or selective recrystallization is employed to isolate the desired product. For instance, using a 5:1 isopropanol-water mixture for recrystallization reduces isomer content to <1%.

Alternative Synthetic Pathways and Methodological Innovations

While the nitration route remains predominant, alternative strategies have been explored to improve selectivity and scalability.

Oxidative Functionalization

Optimization of Critical Reaction Parameters

Successful synthesis hinges on optimizing temperature, stoichiometry, and purification protocols.

Temperature and pH Effects

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature0–10°CMinimizes isomer formation
pH2–4Stabilizes nitronium ion
Nitrating Agent1:3–1:8 (substrate:HNO₃)Ensures complete conversion

Lower temperatures suppress unwanted side reactions, while acidic conditions stabilize the nitronium ion. Excess nitrating agent (3–8 equivalents) ensures complete substrate conversion but requires careful quenching to prevent decomposition.

Solvent Selection

Polar aprotic solvents like dichloromethane enhance nitronium ion solubility without participating in side reactions. In contrast, protic solvents (e.g., methanol) may protonate the thiophene ring, reducing reactivity.

Purification and Characterization Techniques

Post-synthesis purification is critical for achieving pharmaceutical-grade purity.

Recrystallization

Recrystallization using isopropanol-water (5:1) reduces isomer content from 8–20% to <1%, with final purities exceeding 99%. This method exploits differential solubility between the desired product and its 5-nitro isomer.

Chromatographic Methods

Column chromatography with silica gel and ethyl acetate-hexane eluents (3:7) resolves nitro isomers, albeit with higher solvent consumption. High-performance liquid chromatography (HPLC) analysis confirms purity, with retention times distinguishing positional isomers.

Comparative Analysis with Benzoic Acid Analogues

The preparation of this compound shares similarities with benzoic acid derivatives like 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Key differences include:

FeatureThiophene DerivativeBenzoic Acid Analog
Nitration Position4-position (thiophene)3-position (benzene)
Directing Groups-OH (3-position)-OAc (4-position)
Purification MethodIsopropanol-water recrystallizationBoron trichloride deprotection

The thiophene’s aromaticity lowers activation energy for nitration compared to benzene, enabling milder reaction conditions .

Chemical Reactions Analysis

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate undergoes various chemical reactions due to the presence of its functional groups. Some of the common reactions include:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or amines under appropriate conditions.

    Esterification: The carboxylate ester group can undergo esterification reactions with alcohols in the presence of acid catalysts to form different esters.

Scientific Research Applications

Organic Synthesis

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate serves as a valuable building block for synthesizing more complex thiophene derivatives. These derivatives are crucial in organic synthesis and material science, enabling the development of new materials with tailored properties .

The compound has shown promising biological activities, particularly:

  • Antimicrobial Activity : Studies indicate that derivatives exhibit significant antimicrobial properties against multidrug-resistant strains of bacteria, such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL .
  • Anticancer Activity : Research has demonstrated that certain derivatives can reduce the viability of cancer cell lines (e.g., A549 lung cancer cells) by inducing apoptosis and inhibiting cell proliferation. Structural modifications on the thiophene ring enhance this activity .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, although further studies are needed to elucidate the mechanisms involved .

Pharmaceutical Development

Ongoing research explores its potential as a pharmaceutical intermediate for developing new drugs targeting various diseases, including cancer and bacterial infections. The unique combination of functional groups allows for diverse interactions within biological systems .

Industrial Applications

This compound finds applications in:

  • Organic Semiconductors : Its properties make it suitable for use in organic electronic devices.
  • Corrosion Inhibitors : The compound's chemical structure can be modified to enhance its effectiveness in preventing corrosion in various industrial applications .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated significant efficacy against resistant bacterial strains, suggesting its potential as a lead compound for new antibiotics .
  • Anticancer Research : In vitro studies demonstrated that specific derivatives reduced cell viability in cancer cell lines significantly. The mechanism was linked to apoptosis induction, highlighting the compound's potential in cancer therapeutics .

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate and its derivatives depends on the specific application and target. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural and Functional Group Analysis

The compound’s structural analogs differ in substituent type and position, leading to variations in chemical behavior. Key analogs include:

a) Methyl 3-amino-4-methylthiophene-2-carboxylate (C₇H₉NO₂S)
  • Substituents: Amino (-NH₂) at position 3, methyl (-CH₃) at position 3.
  • Properties: The electron-donating amino group enhances nucleophilicity, making this compound reactive in coupling reactions. It is used in pharmaceutical research and as a precursor for heterocyclic synthesis .
b) Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate (C₇H₇ClO₃S₂)
  • Substituents : Chloro (-Cl) at position 4, hydroxy (-OH) at position 3, methylsulfanyl (-SMe) at position 4.
  • Properties: The chloro and methylsulfanyl groups introduce steric bulk and moderate electron-withdrawing/donating effects, respectively.

Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate C₆H₅NO₅S 203.17 -OH (C3), -NO₂ (C4) High electrophilicity due to -NO₂; participates in hydrogen bonding
Methyl 3-amino-4-methylthiophene-2-carboxylate C₇H₉NO₂S ~187.22 (estimated) -NH₂ (C3), -CH₃ (C4) Enhanced nucleophilicity; used in amine coupling reactions
Methyl 4-chloro-3-hydroxy-5-methylsulfanylthiophene-2-carboxylate C₇H₇ClO₃S₂ 238.71 -Cl (C4), -OH (C3), -SMe (C5) Moderate reactivity; potential for halogen exchange and sulfur-based interactions

Electronic and Crystallographic Behavior

  • Electronic Effects: The nitro group in this compound withdraws electron density, polarizing the thiophene ring and enhancing electrophilic substitution reactivity. In contrast, the amino group in Methyl 3-amino-4-methylthiophene-2-carboxylate donates electron density, stabilizing resonance structures and favoring nucleophilic attack .
  • Crystallography :

    • Hydrogen bonding involving the hydroxy group in this compound influences crystal packing, as predicted by graph set analysis .
    • Tools like SHELXL and ORTEP-3 are employed for structural refinement and visualization of such thiophene derivatives .

Biological Activity

Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

This compound features a thiophene ring with a hydroxyl group at the third position and a nitro group at the fourth position, contributing to its reactivity and biological properties. The presence of these functional groups allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, it has been shown to be effective against multidrug-resistant strains of Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MIC) ranging from 1 to 8 µg/mL against resistant strains . This suggests that the compound could serve as a lead for developing new antimicrobial agents.

2. Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies have shown that certain derivatives can reduce the viability of cancer cell lines, such as A549 (lung cancer) cells, by inducing apoptosis and inhibiting cell proliferation . Notably, compounds with modifications on the thiophene ring have demonstrated enhanced anticancer activity, indicating that structural variations can significantly impact efficacy.

3. Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been noted for its anti-inflammatory effects. The mechanism may involve the modulation of inflammatory pathways and cytokine production, although detailed studies are still needed to elucidate the exact pathways involved.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to its antimicrobial and anticancer activities.
  • Enzyme Interaction : The compound may inhibit specific enzymes or receptors involved in disease processes, although further research is required to identify these targets specifically.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

StudyFindings
Derivatives showed potential as bioactive molecules with antimicrobial and anticancer properties.
Compound 21 (related derivative) exhibited potent anticancer activity against A549 cells; effective against multidrug-resistant Staphylococcus aureus.
Structural modifications significantly enhanced anticancer efficacy; specific substitutions improved cytotoxicity towards cancerous cells.

Q & A

Q. What are the common synthetic routes for Methyl 3-hydroxy-4-nitrothiophene-2-carboxylate, and what are the critical reaction parameters?

Answer: The synthesis typically involves:

  • Thiophene Core Formation : Cyclization of precursors (e.g., via Gewald reaction or ketone-derived methods) to establish the thiophene ring .
  • Functionalization : Sequential introduction of nitro and hydroxy groups, followed by esterification. For example, nitration at the 4-position using HNO₃/H₂SO₄ under controlled temperature (0–5°C) to avoid over-nitration, followed by esterification with methanol in the presence of acid catalysts .
  • Critical Parameters :
    • Temperature Control : Nitration is exothermic; precise cooling prevents side reactions.
    • Reagent Stoichiometry : Excess nitrating agents can lead to di-nitration byproducts.
    • Purification : Column chromatography or recrystallization (e.g., using methanol/water gradients) ensures high purity .

Q. How is this compound characterized post-synthesis?

Answer: Key analytical techniques include:

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm substituent positions (e.g., nitro at C4, hydroxy at C3). Expected shifts:
  • C2-COOCH₃: ~165–170 ppm (¹³C).
  • C3-OH: Broad signal at ~5.5 ppm (¹H) .
    • IR : Peaks at ~1700 cm⁻¹ (ester C=O), ~1530 cm⁻¹ (NO₂ asymmetric stretch), and ~3400 cm⁻¹ (O-H stretch) .
  • Chromatography : HPLC with C18 columns and methanol/water mobile phases to assess purity (>95%) .

Q. What safety precautions are necessary when handling this compound?

Answer:

  • Hazard Mitigation :
    • Use PPE (gloves, goggles) due to irritant properties (H315-H319-H335) .
    • Avoid inhalation; work in a fume hood.
    • Store in airtight containers away from oxidizing agents .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structure determination be resolved?

Answer:

  • Software Tools : Use SHELXL for refinement, which handles high-resolution data and twinning . For visualization, ORTEP-3 aids in interpreting thermal ellipsoids and hydrogen bonding networks .
  • Validation : Cross-check with CIF validation tools (e.g., PLATON) to identify missing symmetry or disorder .
  • Example Workflow :
    • Solve structure via SHELXD (direct methods).
    • Refine with SHELXL, applying restraints for disordered nitro groups.
    • Validate hydrogen-bonding patterns using Mercury .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Answer:

  • Hydrogen Bonding : The hydroxy group (O-H) acts as a donor to nitro oxygen (O···H-O), forming R₂²(8) motifs (graph set analysis) .
  • π-π Stacking : Adjacent thiophene rings may stack at 3.5–4.0 Å distances, influenced by nitro group orientation.
  • Methodology : Use CrystalExplorer to quantify interaction energies (e.g., electrostatic vs. dispersion contributions) .

Q. How can reaction conditions be optimized to improve yield and purity?

Answer:

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., DCM vs. THF), and catalyst loading. For esterification, BF₃·OEt₂ in dry DCM increases yield .
  • Troubleshooting Low Yields :
    • Byproduct Formation : Monitor via TLC; if di-nitration occurs, reduce HNO₃ concentration.
    • Purification : Switch from silica gel to Sephadex LH-20 for polar byproducts .
  • Case Study : A 67% yield was achieved for a related thiophene ester using reflux in CH₂Cl₂ and HPLC purification .

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